N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a mesityl group, a thiophene ring, and a piperidine ring. This compound is of interest due to its unique structural properties, which make it a versatile candidate for various scientific research applications, including drug development and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the thiophene sulfonyl group, and finally the attachment of the mesityl group. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophene Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of Mesityl Group: The mesityl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The mesityl group can enhance the compound’s binding affinity to certain receptors, while the thiophene sulfonyl group can participate in various biochemical reactions. The piperidine ring provides structural stability and can interact with various enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide share structural similarities and exhibit similar chemical properties.
Piperidine Derivatives: Compounds such as N-methylpiperidine are structurally related and are used in similar applications.
Uniqueness
N-mesityl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the combination of its mesityl, thiophene, and piperidine moieties, which confer distinct chemical and physical properties. This makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-14-11-15(2)20(16(3)12-14)21-18(23)13-17-7-4-5-9-22(17)27(24,25)19-8-6-10-26-19/h6,8,10-12,17H,4-5,7,9,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMBNNNRRVMPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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